molecular formula C9H7BrO2 B13669087 6-bromo-5-methylisobenzofuran-1(3H)-one

6-bromo-5-methylisobenzofuran-1(3H)-one

Cat. No.: B13669087
M. Wt: 227.05 g/mol
InChI Key: ZPZWSPSSFZBICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-5-methylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methylisobenzofuran-1(3H)-one typically involves the bromination of 5-methylisobenzofuran-1(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents and catalysts to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methylisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-5-methylisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-methylisobenzofuran-1(3H)-one: The non-brominated analog of the compound.

    6-chloro-5-methylisobenzofuran-1(3H)-one: A similar compound with a chlorine atom instead of bromine.

    6-fluoro-5-methylisobenzofuran-1(3H)-one: A fluorinated analog.

Uniqueness

6-bromo-5-methylisobenzofuran-1(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific reactions or applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

6-bromo-5-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO2/c1-5-2-6-4-12-9(11)7(6)3-8(5)10/h2-3H,4H2,1H3

InChI Key

ZPZWSPSSFZBICN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.